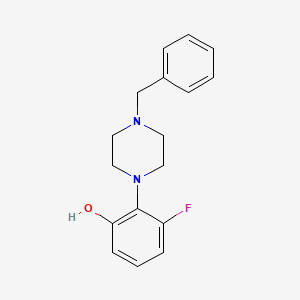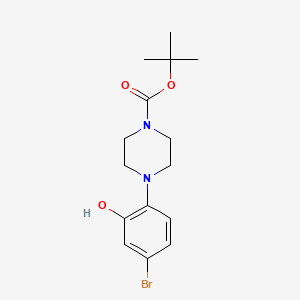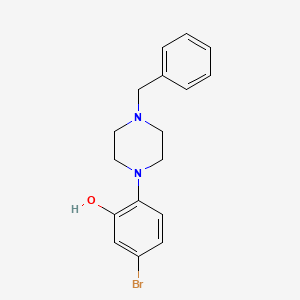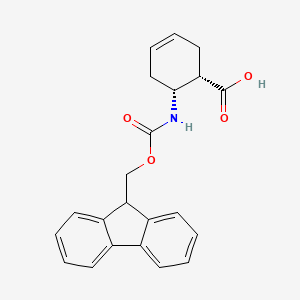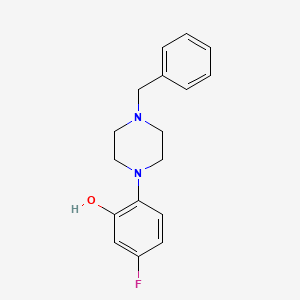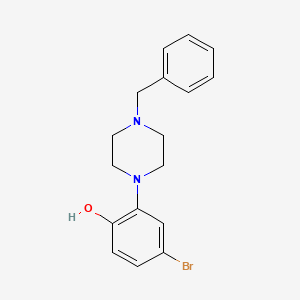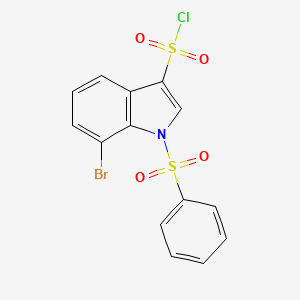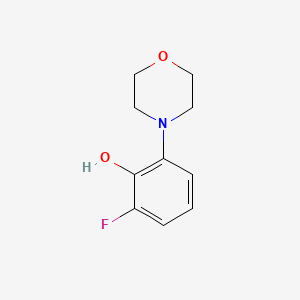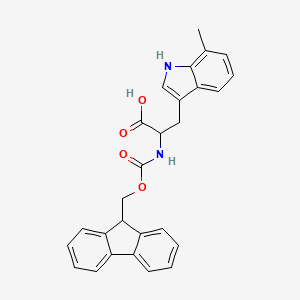
Fmoc-7-methyl-DL-tryptophan
Vue d'ensemble
Description
Fmoc-7-methyl-DL-tryptophan is a derivative of tryptophan, an amino acid found in proteins . It is a key precursor for the biosynthesis of many non-ribosomal peptide antibiotics . It plays an important role in the synthesis of high-efficiency antibacterial agents and analogues thereof .
Synthesis Analysis
This compound is commonly used in peptide synthesis and biomedical research and development . It is a dominant variety of Omizzur .Molecular Structure Analysis
The molecular formula of this compound is C27H24N2O4 . Its InChI code is 1S/C27H24N2O4/c1-16-7-6-12-18-17 (14-28-25 (16)18)13-24 (26 (30)31)29-27 (32)33-15-23-21-10-4-2-8-19 (21)20-9-3-5-11-22 (20)23/h2-12,14,23-24,28H,13,15H2,1H3, (H,29,32) (H,30,31) .Chemical Reactions Analysis
This compound is a key precursor for the biosynthesis of many non-ribosomal peptide antibiotics . It plays an important role in the synthesis of high-efficiency antibacterial agents and analogues thereof .Physical And Chemical Properties Analysis
This compound has a molecular weight of 440.5 g/mol . It appears as a white to off-white or light pink powder .Applications De Recherche Scientifique
Fmoc-7-Me-Trp has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, peptides, and other biomolecules. It has also been used in protein engineering, as it allows for the introduction of modifications to proteins and peptides that can alter their structure and function. Additionally, Fmoc-7-Me-Trp has been used in peptide synthesis, as it allows for the synthesis of peptides with specific modifications.
Mécanisme D'action
Target of Action
Fmoc-7-methyl-DL-tryptophan is a derivative of tryptophan, a common amino acid found in proteins It is commonly used in peptide synthesis and as a building block for the synthesis of various bioactive peptides .
Mode of Action
The addition of the Fmoc group (fluoren-9-ylmethoxycarbonyl) provides protection for the amino group during peptide synthesis .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Fmoc-7-Me-Trp in laboratory experiments include its ability to introduce modifications to proteins and peptides, as well as its ability to affect the stability and solubility of proteins, peptides, and other biomolecules. Additionally, Fmoc-7-Me-Trp is relatively easy to synthesize and is relatively inexpensive. The limitations of using Fmoc-7-Me-Trp in laboratory experiments include its potential to affect the structure and function of proteins, peptides, and other biomolecules in unexpected ways, as well as its potential to affect the binding affinity of proteins, peptides, and other biomolecules.
Orientations Futures
For research on Fmoc-7-Me-Trp include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in protein engineering and peptide synthesis. Additionally, further research is needed to determine the potential side effects of using Fmoc-7-Me-Trp in laboratory experiments. Additionally, further research is needed to explore the potential of using Fmoc-7-Me-Trp in drug design and development. Furthermore, research is needed to explore the potential of using Fmoc-7-Me-Trp in the development of novel materials and technologies.
Safety and Hazards
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-16-7-6-12-18-17(14-28-25(16)18)13-24(26(30)31)29-27(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHWPPTURGLCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



